3-(cyclopropylmethyl)-1-(oxan-4-yl)urea
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Overview
Description
1-(Cyclopropylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylmethyl group and a tetrahydro-2H-pyran-4-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropylmethyl)-1-(oxan-4-yl)urea typically involves the reaction of cyclopropylmethylamine with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine: Shares structural similarities but differs in the presence of a hydrazine group instead of a urea moiety.
4-Aminomethyltetrahydropyran: Contains a tetrahydropyran ring but lacks the cyclopropylmethyl group and urea functionality.
Uniqueness: 1-(Cyclopropylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its combination of the cyclopropylmethyl and tetrahydro-2H-pyran-4-yl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(11-7-8-1-2-8)12-9-3-5-14-6-4-9/h8-9H,1-7H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESBUMHWHDZWAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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